(R)-2-氨基-4-戊烯酸叔丁酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

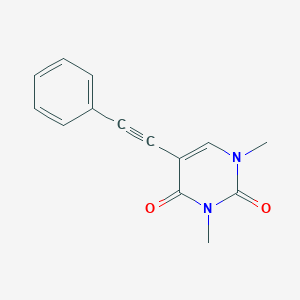

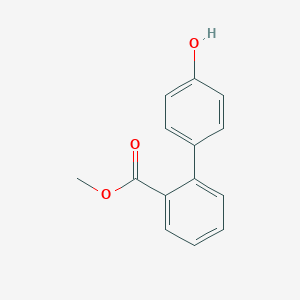

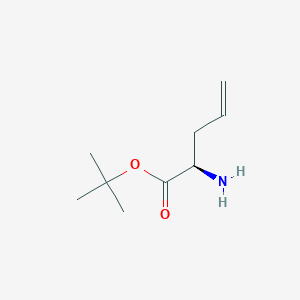

“®-2-Amino-4-pentenoic acid T-butyl ester” is a type of tert-butyl ester of an amino acid. Tert-butyl esters are extensively employed as masked carboxyl group surrogates in peptide chemical synthesis . They are prepared from protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents .

Synthesis Analysis

The synthesis of tert-butyl esters of Nα-protected amino acid proceeds from protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate . This method affords tert-butyl esters in good yields and a variety of amino acid side chains and substituents tolerate the reaction conditions .Molecular Structure Analysis

The structure of the t-butyl group is (CH3)3C . The tert-butyl esters are synthesized from boronic acids or boronic acid pinacol esters and di-t-butyl dicarbonate .Chemical Reactions Analysis

Tert-butyl esters can undergo various reactions. For instance, they can be deprotected using aqueous phosphoric acid, which is an effective, environmentally benign, selective, and mild reagent . The released t-butyl carbocation is subsequently deprotonated by the anionic TFA, resulting in the formation of 2-methyl-propene .Physical And Chemical Properties Analysis

Tert-butyl esters are colorless and have a camphor-like odor . They are miscible with water, ethanol, and diethyl ether .科学研究应用

Functionalisation of Esters via 1,3-Chelation

“®-2-Amino-4-pentenoic acid T-butyl ester” has been used in the functionalisation of esters via 1,3-chelation . This process involves the use of NaOtBu for mechanistic investigations and synthetic applications . The key factors for the unusual nucleophilic behavior of a metal t-butoxide in a transesterification reaction were confirmed as both 1,3-chelation and the formation of a tetrahedral intermediate .

Biodiesel Production

The 1,3-chelation strategy based on mechanistic investigations can provide general guidelines in multiple areas such as biodiesel production . This is because transesterification is one of the most important reactions that is widely used in biodiesel production .

Peptide Chemistry

The same 1,3-chelation strategy can also be applied to peptide chemistry .

Synthesis of Pharmaceuticals and Organic Materials

The 1,3-chelation strategy can also be used in the synthesis of pharmaceuticals and organic materials .

Preparation of t-Butyl Nα-Protected Amino Acid Esters

“®-2-Amino-4-pentenoic acid T-butyl ester” can be used in the preparation of t-butyl Nα-protected amino acid esters . This method affords t-butyl esters in good yields and a variety of amino acid side chains and substituents tolerate the reaction conditions .

Protein Modification

The method developed for the preparation of t-butyl Nα-protected amino acid esters is suitable for the preparation of non-standard protected amino acid derivatives that find application in protein modification .

作用机制

Target of Action

As a derivative of amino acids, it may interact with various enzymes and receptors in the body, depending on its specific structure and functional groups .

Mode of Action

It’s known that tert-butyl esters are extensively employed as masked carboxyl group surrogates in peptide chemical synthesis . They can undergo various reactions, including deprotection and conversion to other functional groups .

Biochemical Pathways

The compound’s tert-butyl ester group can undergo reactions with various nucleophiles and electrophiles, potentially affecting a wide range of biochemical pathways .

Pharmacokinetics

The compound’s tert-butyl ester group is known to be stable under a variety of conditions, which could influence its bioavailability .

Result of Action

The compound’s tert-butyl ester group can undergo reactions with a variety of nucleophiles and electrophiles, potentially leading to a wide range of molecular and cellular effects .

Action Environment

The action of ®-2-Amino-4-pentenoic acid T-butyl ester can be influenced by various environmental factors. For instance, the compound’s tert-butyl ester group is known to be stable under a variety of conditions, but can also undergo reactions under certain conditions, such as in the presence of strong acids or bases .

安全和危害

未来方向

The future directions in the research of tert-butyl esters of amino acids could involve finding alternative conditions for the interaction of tert-butanol with amino acid derivatives . This is because both the experimental and literature data provide evidence that conditions reported by Wright et al. are not optimal for a broad scope of substrates .

属性

IUPAC Name |

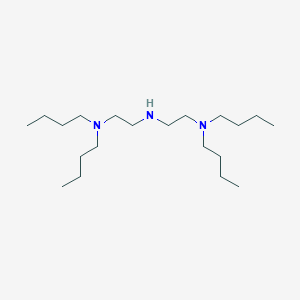

tert-butyl (2R)-2-aminopent-4-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-5-6-7(10)8(11)12-9(2,3)4/h5,7H,1,6,10H2,2-4H3/t7-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFDXLHHMGNXXAG-SSDOTTSWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC=C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H](CC=C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30455347 |

Source

|

| Record name | tert-Butyl (2R)-2-aminopent-4-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30455347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

199588-89-1 |

Source

|

| Record name | tert-Butyl (2R)-2-aminopent-4-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30455347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridine](/img/structure/B170164.png)

![(R)-4-Bromo-2-[[(tert-butoxy)carbonyl]amino]butanoic acid tert-butyl ester](/img/structure/B170175.png)